4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
Overview
Description
“4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C10H6ClF3N2 and a molecular weight of 246.62 . It is used in various applications and research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.8±35.0 °C at 760 mmHg, and a flash point of 126.7±25.9 °C .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, as part of the quinazoline derivatives family, is a noteworthy heterocyclic compound in the realm of medicinal chemistry. Quinazolines exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties. A review highlighted the synthesis of novel quinazolinone derivatives aimed at combating antibiotic resistance, demonstrating their significance in developing new medicinal agents (Tiwary et al., 2016). Similarly, quinazoline derivatives have been identified as potent anticancer drugs, showing efficacy against various cancer targets through EGFR inhibition and beyond (Ravez et al., 2015).
Optoelectronic Materials
Beyond their biomedical applications, quinazoline derivatives also play a crucial role in optoelectronics. Research has focused on the synthesis and application of quinazoline derivatives for electronic devices, including luminescent elements and photoelectric conversion elements. These compounds, especially when incorporated into π-extended conjugated systems, have shown great promise in developing novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Synthetic Chemistry Advances
The synthesis of quinazoline derivatives has been a topic of continuous innovation, with recent advances focusing on eco-friendly and atom-efficient methods. These developments not only contribute to a better understanding of quinazoline chemistry but also open avenues for creating more complex and bioavailable quinazoline-based compounds, addressing solubility challenges in drug development (Faisal & Saeed, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-methyl-7-(trifluoromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRZIJRHGZOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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